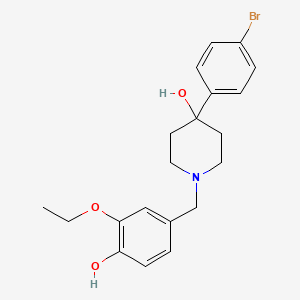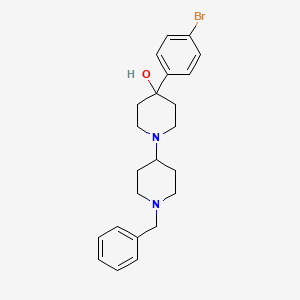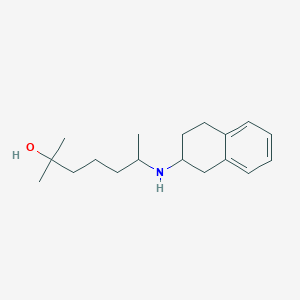![molecular formula C19H21NO B3853653 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853653.png)
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine
Übersicht
Beschreibung
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as GBR 12909, is a compound that belongs to the class of phenyltropanes. It is a potent inhibitor of the dopamine transporter and has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in mood and motivation. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 in lab experiments is that it is a potent inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 is that it can have negative effects on cardiovascular health, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another direction is to explore its potential use in the treatment of cocaine addiction. Additionally, future research could focus on developing new compounds that are more effective and have fewer negative side effects than 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of these disorders.
Eigenschaften
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-10-3-2-6-16(19)9-5-13-20-18-12-11-15-7-4-8-17(15)14-18/h2-3,5-6,9-12,14,20H,4,7-8,13H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBHTBMRLBOTA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B3853576.png)
![2-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3853590.png)

![2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3853604.png)

![4-{3-[(4-pyridinylmethyl)amino]butyl}phenol hydrochloride](/img/structure/B3853615.png)
![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
![(2,4-dimethoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3853625.png)

![2-{4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B3853635.png)

![ethyl 4-[(4-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3853668.png)
